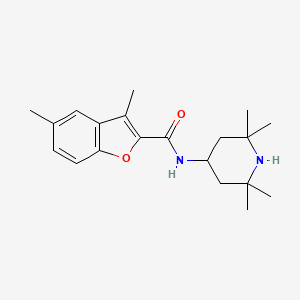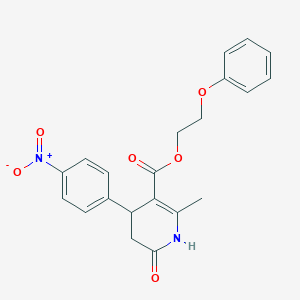
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide
Descripción general
Descripción
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide, also known as BBP, is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. BBP is a derivative of benzothiazole, a heterocyclic compound that has been shown to possess a wide range of biological activities. In Additionally, we will list several future directions for BBP research.
Mecanismo De Acción
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the biological processes targeted by the compound. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application of the compound. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In environmental science, this compound has been shown to have toxic effects on aquatic organisms and to accumulate in sediment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in common solvents. However, this compound also has some limitations, such as its relatively low yield in the synthesis process and its potential toxicity to lab personnel and the environment.
Direcciones Futuras
There are several future directions for N-(6-butyl-1,3-benzothiazol-2-yl)propanamide research, including the development of new synthetic methods for this compound and its derivatives, the investigation of this compound's potential as a therapeutic agent for various diseases, and the exploration of this compound's applications in materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential toxicity and environmental impact.
Aplicaciones Científicas De Investigación
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess antitumor, antibacterial, and antifungal activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In environmental science, this compound has been investigated as a potential pollutant and its degradation products have been studied for their toxicity.
Propiedades
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-5-6-10-7-8-11-12(9-10)18-14(15-11)16-13(17)4-2/h7-9H,3-6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWHWPOBCNDSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-oxo-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4685210.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)
![N-butyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4685222.png)
![4-(methylthio)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4685227.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4685251.png)
![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)

![5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)
![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)
